molecular formula C16H18ClN3OS B2978191 N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898646-60-1

N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No. B2978191
CAS RN: 898646-60-1
M. Wt: 335.85
InChI Key: CIWKRMMUVDETLX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that exhibits potent pharmacological activity against various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds to N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide has focused on synthesis, structural analysis, and their potential biological activities. For instance, Stolarczyk et al. (2018) presented the synthesis of new 4-thiopyrimidine derivatives, highlighting their crystal structures and cytotoxic activity against various cancer cell lines. These compounds, including variants with substituents at the pyrimidine ring, were characterized using NMR, IR, and mass spectroscopies, and single-crystal X-ray diffraction, revealing significant differences in hydrogen-bond interactions and cytotoxicity profiles (Stolarczyk et al., 2018).

Antiviral and Anticancer Applications

The exploration of pyrimidine derivatives extends to their potential antiviral and anticancer applications. A study by Holý et al. (2002) synthesized 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, demonstrating their inhibitory effects against a range of viruses, including herpes simplex and HIV, highlighting the significance of the pyrimidine scaffold in developing antiviral agents (Holý et al., 2002).

Antioxidant and Anticorrosive Properties

Additionally, Hassan et al. (2010) focused on the synthesis of pyrimidine‐5‐carboxylate derivatives, evaluating their effectiveness as antioxidants and corrosion inhibitors for diesel motor oils. This study underscores the chemical versatility of pyrimidine derivatives in industrial applications, beyond their biological activities (Hassan et al., 2010).

properties

IUPAC Name

N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-3-4-5-11-6-8-12(9-7-11)19-15(21)14-13(17)10-18-16(20-14)22-2/h6-10H,3-5H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWKRMMUVDETLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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